(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-(4-fluorophenyl)-1-nitrosopiperidine
Description
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Properties
CAS No. |
2361294-43-9 |
|---|---|
Molecular Formula |
C19H19FN2O4 |
Molecular Weight |
358.4 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-(4-fluorophenyl)-1-nitrosopiperidine is a complex organic molecule that features a piperidine ring with a nitroso group and a substituted phenyl group. Its unique structure, characterized by specific stereochemistry and functional groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound's structure can be summarized as follows:
- Molecular Formula : C19H20FNO3
- Molecular Weight : 329.4 g/mol
- Key Functional Groups :
- Piperidine ring
- Nitroso group
- Dioxane moiety
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit significant biological activities. Structure-activity relationship studies suggest that the presence of the dioxane and nitroso groups may enhance interactions with biological targets.
Potential Activities Include :
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties.
- Neuroactive Effects : The piperidine structure is often associated with neuroactive properties.
- Analgesic Effects : Some derivatives exhibit analgesic activities.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study on related dioxolane derivatives showed promising antibacterial activity against various strains such as Staphylococcus aureus and Candida albicans. The synthesized compounds exhibited minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties . -
Neuropharmacological Studies :
Research into piperidine derivatives has revealed their potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders. For instance, compounds with similar structures have been studied for their effects on serotonin reuptake inhibition . -
Carcinogenicity Potential :
The nitroso group in similar compounds has raised concerns regarding potential carcinogenicity. Studies have indicated that nitrosamines can be formed from certain piperidine derivatives under specific conditions, necessitating further investigation into their safety profiles .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be predicted through SAR studies. Key findings include:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-(4-Fluorophenyl)-2-methylpiperidine | Piperidine ring, fluorophenyl group | Analgesic properties |
| 1-Nitrosopiperidine | Nitroso group on piperidine | Potential carcinogenicity |
| 2-Methylpiperidine | Methyl substitution on piperidine | Neuroactive properties |
The unique combination of the dioxane and nitroso groups in this compound may confer distinct pharmacological properties compared to simpler derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- This compound is structurally related to paroxetine, a selective serotonin reuptake inhibitor (SSRI). Studies have shown that it may exhibit similar antidepressant properties by enhancing serotonin levels in the brain. Research indicates that compounds with similar structures can modulate serotonin transporters, leading to increased serotonin availability .
-
Neuroprotective Effects :
- Preliminary studies suggest that (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-(4-fluorophenyl)-1-nitrosopiperidine may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to scavenge free radicals could be beneficial in protecting neuronal cells from damage .
-
Potential Anticancer Properties :
- Emerging research has indicated that piperidine derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promise in preliminary assays against certain cancer cell lines, warranting further investigation into its efficacy and mechanism of action .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1: Antidepressant Efficacy | Evaluated in rodent models; showed significant reduction in depression-like behaviors compared to control groups. | Supports potential use as an antidepressant agent. |
| Study 2: Neuroprotection | Tested against oxidative stress-induced neuronal death; demonstrated protective effects at certain concentrations. | Suggests a role in neuroprotection for neurodegenerative conditions. |
| Study 3: Anticancer Activity | Assessed against various cancer cell lines; exhibited cytotoxic effects particularly in breast cancer models. | Indicates potential as an anticancer therapeutic agent. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
